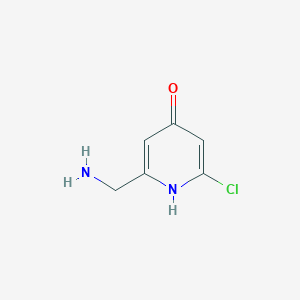

2-(Aminomethyl)-6-chloropyridin-4-OL

Description

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

2-(aminomethyl)-6-chloro-1H-pyridin-4-one |

InChI |

InChI=1S/C6H7ClN2O/c7-6-2-5(10)1-4(3-8)9-6/h1-2H,3,8H2,(H,9,10) |

InChI Key |

CWNCPLIUWXHIBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=CC1=O)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-chloropyridin-4-OL can be achieved through several methods. One common approach involves the reaction of 6-chloropyridin-4-OL with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 2nd position. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-chloropyridin-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the aminomethyl group to a primary amine.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(Aminomethyl)-6-chloropyridin-4-one.

Reduction: Formation of 2-(Aminomethyl)-6-chloropyridin-4-amine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-6-chloropyridin-4-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-chloropyridin-4-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Aminomethyl)-6-chloropyridin-4-OL with structurally related compounds, focusing on substituent effects, toxicity, and regulatory status:

Table 1: Structural and Functional Comparison

Key Comparisons:

Core Structure Differences Pyridin-4-ol vs. Pyridine/Pyrimidine: The hydroxyl group in the target compound enhances acidity (pKa ~4–6 for pyridinols vs. Pyrimidin-4-one vs. Pyridin-4-ol: Pyrimidinones (e.g., 2-amino-5-chloro-6-methylpyrimidin-4-one) exhibit tautomerism and increased electron deficiency, making them more reactive in nucleophilic substitutions compared to pyridinols .

Substituent Effects Aminomethyl vs. Amino: The aminomethyl group (–CH2NH2) in the target compound introduces greater steric bulk and flexibility compared to simple amino (–NH2) groups in analogs like 2-amino-4-chloropyridine. This may influence binding affinity in biological systems or coordination with metal ions .

Toxicity and Safety Compounds with aminomethyl/amino groups (e.g., 2-aminomethylpiperidine) are frequently associated with skin/eye irritation and burns due to their basicity and nucleophilic reactivity . Chlorinated pyrimidinones (e.g., 2-amino-5-chloro-6-methylpyrimidin-4-one) are explicitly classified under GHS for causing skin burns, suggesting similar hazards for the target compound if hydroxyl or aminomethyl groups enhance reactivity .

Regulatory Status While 2-aminomethylpiperidine is exempt from SARA 311/312 reporting , chlorinated pyrimidinones and pyridines often require hazard communication under GHS or regional regulations due to their irritant properties .

Research Implications and Limitations

The absence of direct data on this compound necessitates cautious extrapolation from structural analogs. Future studies should prioritize:

- Experimental determination of pKa, solubility, and stability.

- Toxicological assays to confirm inferred hazards (e.g., skin/eye irritation).

- Exploration of synthetic applications, leveraging its unique substituent combination for catalysis or medicinal chemistry.

Q & A

Q. What synthetic routes are recommended for preparing 2-(Aminomethyl)-6-chloropyridin-4-OL?

- Methodological Answer : A multi-step synthesis can be designed using nucleophilic substitution and functional group protection. For example:

Chlorination : Start with a pyridin-4-ol precursor. Introduce chlorine at the 6-position via electrophilic aromatic substitution using Cl2/FeCl3.

Aminomethylation : React the chlorinated intermediate with formaldehyde and ammonium chloride under Mannich-like conditions to install the aminomethyl group at the 2-position.

Purification : Use column chromatography (silica gel, eluent: CH2Cl2/MeOH) or recrystallization (ethanol/water) for isolation.

Yield optimization may require temperature control (e.g., 60–80°C) and inert atmosphere (N2) to prevent oxidation .

Q. Which spectroscopic methods are effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Dissolve the compound in DMSO-<i>d</i>6. Key signals include:

- Hydroxyl proton (δ 10.2–11.5 ppm, broad singlet).

- Aminomethyl protons (δ 3.8–4.2 ppm, multiplet due to NH2 coupling).

- Aromatic protons (δ 6.5–8.0 ppm, dependent on substitution pattern) .

- IR Spectroscopy : Look for O–H stretch (~3200 cm<sup>−1</sup>), N–H bend (~1600 cm<sup>−1</sup>), and C–Cl stretch (~750 cm<sup>−1</sup>) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]<sup>+</sup> at <i>m/z</i> 173.04 (calculated for C6H7ClN2O).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.

- Storage : Keep in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation.

- Disposal : Neutralize with dilute HCl (for amine groups) before disposing as hazardous waste .

Advanced Research Questions

Q. How can biocatalytic methods be applied to synthesize this compound?

- Methodological Answer : Utilize whole-cell biocatalysts (e.g., <i>Burkholderia</i> sp. MAK1) for regioselective hydroxylation or amination.

- Step 1 : Optimize growth medium (pH 7.0, 30°C) for microbial activity.

- Step 2 : Feed 6-chloropyridine derivatives as substrates. Monitor conversion via HPLC.

- Step 3 : Isolate the product using centrifugal partition chromatography.

This approach avoids harsh reagents and improves enantioselectivity, though yields may require strain engineering .

Q. What strategies resolve contradictions in <sup>1</sup>H NMR data during structural confirmation?

- Methodological Answer :

- Decoupling Experiments : Irradiate NH2 protons to simplify splitting patterns in the aminomethyl group.

- Variable Temperature NMR : Heat the sample to 50°C to reduce hydrogen bonding effects on the hydroxyl proton.

- 2D NMR (COSY, HSQC) : Map coupling between aromatic protons and adjacent substituents .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation).

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining yield .

- Additives : Use molecular sieves to absorb byproducts (e.g., H2O in amination reactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.